molecular formula C6H3F3N2O2 B1311870 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 306960-77-0

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B1311870
M. Wt: 192.1 g/mol
InChI Key: RGLZXVNOHDUMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08283479B2

Procedure details

To 0.2 g of 2-trifluoromethyl-pyrimidine-5-carboxylic acid 2 mL of diethyl ether were added, and the solution was cooled in ice-water bath to 0° C. Then 0.126 mL of N-methylmorpholine were added, followed by 0.135 mL of isobutyl-chloroformate. The reaction was left stirring for one hour at room temperature. The yellow solid formed was filtered and washed with diethyl ether. To the filtrate, 0.115 g (3.12 mmol) of sodium borohydride was then added at 0° C. and left stirring at that temperature for one hour. 5 mL of a saturated aqueous solution of sodium and potassium tartrate were then added and the mixture was extracted twice with ethyl acetate, dried with magnesium sulphate, filtered and concentrated to afford 0.09 g of (2-Trifluoromethyl-pyrimidin-5-yl)-methanol as an oil, which was used without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.126 mL
Type
reactant
Reaction Step Two
Quantity
0.135 mL
Type
reactant
Reaction Step Three
Quantity
0.115 g
Type
reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[N:8]=[CH:7][C:6]([C:9](O)=[O:10])=[CH:5][N:4]=1.CN1CCOCC1.C(OC(Cl)=O)C(C)C.[BH4-].[Na+].[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>C(OCC)C>[F:13][C:2]([F:1])([F:12])[C:3]1[N:4]=[CH:5][C:6]([CH2:9][OH:10])=[CH:7][N:8]=1 |f:3.4,6.7.8,^1:30|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C1=NC=C(C=N1)C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.126 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0.135 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Four
Name
Quantity
0.115 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
saturated aqueous solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
The yellow solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring at that temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=NC=C(C=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.